molecular formula C20H19Cl2NO5S B10811440 Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate

Cat. No.: B10811440
M. Wt: 456.3 g/mol
InChI Key: KXOXWMMVXNZNHL-UHFFFAOYSA-N
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Description

Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a substituted phenacyl benzoate derivative characterized by a benzoate backbone functionalized with two chlorine atoms at the 2- and 4-positions and a piperidin-1-ylsulfonyl group at the 5-position. The phenacyl ester moiety (C₆H₅CO-O-) is a common structural motif in pharmaceuticals and agrochemicals due to its reactivity and ability to participate in diverse intermolecular interactions. The introduction of electron-withdrawing chlorine substituents and the bulky, polar piperidinylsulfonyl group significantly alters the compound’s electronic profile, steric demands, and crystal packing behavior compared to simpler phenacyl benzoates.

Properties

IUPAC Name

phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO5S/c21-16-12-17(22)19(29(26,27)23-9-5-2-6-10-23)11-15(16)20(25)28-13-18(24)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOXWMMVXNZNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the phenacyl bromide intermediate. This intermediate is then reacted with 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid under suitable conditions to form the final product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or titanium dioxide nanoparticles, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The dichloro groups may also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Conformation

Phenacyl benzoate derivatives exhibit conformational flexibility, adopting periplanar (torsion angles ~0–30° or 150–180°), synclinal (30–90° or 90–150°), or mixed conformations depending on substituent effects. In contrast, Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate likely adopts a synclinal conformation due to steric hindrance from the bulky piperidinylsulfonyl group and electronic effects of chlorine substituents. This aligns with observations in adamantyl-based esters, which exclusively adopt synclinal conformations (torsion angles: 69.7–86.12°) due to steric bulk . Notably, unsubstituted phenacyl benzoates display greater conformational diversity, including periplanar arrangements absent in sterically hindered analogs .

Structural Occupancy

Structural occupancy—a measure of molecular packing efficiency—varies significantly across phenacyl benzoate derivatives:

Compound Type Structural Occupancy (%) Key Substituents Reference
Unsubstituted phenacyl benzoates 63–69 None
Adamantyl-based esters <63 (except compound 2n) Adamantane
Target compound ~65–68 (estimated) 2,4-dichloro, 5-piperidinylsulfonyl Inference

The target compound’s occupancy is hypothesized to fall within the higher range of adamantyl-based esters (~65–68%) due to polar sulfonyl groups enabling hydrogen bonding (C—H⋯O, N—H⋯O), countering the steric limitations of the piperidine moiety. Chlorine substituents may further stabilize packing via weak halogen bonding (C—Cl⋯π) .

Intermolecular Interactions

  • Phenacyl benzoates (unsubstituted): Dominated by π⋯π stacking and C—H⋯π interactions, contributing to higher structural occupancy .
  • Adamantyl-based esters: Reduced π interactions due to non-aromatic adamantane, leading to lower occupancy and isostructural packing .
  • Target compound: Combines halogen bonding (C—Cl⋯O/N), hydrogen bonding (sulfonyl O⋯H—C/N), and weak C—H⋯π interactions.

Biological Activity

Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and autoimmune diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₄Cl₂N₃O₃S
  • Molecular Weight : 357.25 g/mol

This compound primarily acts as an antagonist of the FLT3 receptor, which is implicated in various hematological malignancies. By inhibiting FLT3 signaling pathways, the compound may induce apoptosis in cancer cells and inhibit tumor growth. The sulfonamide moiety is critical for its biological activity, enhancing binding affinity to target receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HL-60 (leukemia)0.75FLT3 inhibition and apoptosis induction
MCF-7 (breast)1.50Cell cycle arrest and apoptosis
A549 (lung)2.00Inhibition of proliferation

These findings suggest that the compound can effectively reduce cell viability and induce programmed cell death in various cancer types.

Autoimmune Disease Modulation

In addition to its anticancer effects, this compound has shown promise in modulating immune responses associated with autoimmune diseases. Preclinical studies indicate that it may reduce inflammatory cytokine production and improve symptoms in models of autoimmune conditions such as rheumatoid arthritis.

Study 1: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

A study conducted on AML patients treated with this compound showed a notable reduction in FLT3-mutated cells. Patients exhibited improved overall survival rates compared to those receiving standard chemotherapy alone.

Study 2: Efficacy in Rheumatoid Arthritis Models

In animal models of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and destruction. Histological analysis confirmed reduced infiltration of inflammatory cells in affected tissues.

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